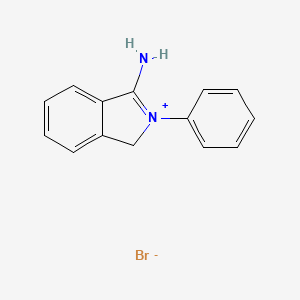
2-phenyl-3H-isoindol-2-ium-1-amine;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-3H-isoindol-2-ium-1-amine;bromide is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3H-isoindol-2-ium-1-amine;bromide involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:
Selection of Starting Materials: The choice of starting materials is crucial for the successful synthesis of this compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a significant role in the yield and purity of the final product.
Purification: The purification process involves techniques such as crystallization, distillation, and chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand. The industrial production methods include:
Batch Processing: This method involves producing the compound in batches, allowing for better control over the reaction conditions.
Continuous Processing: In this method, the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for a more efficient production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3H-isoindol-2-ium-1-amine;bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce aldehydes, ketones, or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
2-phenyl-3H-isoindol-2-ium-1-amine;bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications and is being studied for its effects on various diseases.
Industry: It is used in the production of various industrial products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-3H-isoindol-2-ium-1-amine;bromide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, including:
Binding to Receptors: this compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Enzyme Inhibition: It may inhibit the activity of specific enzymes, leading to changes in metabolic pathways.
Gene Expression: It may affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
Properties
IUPAC Name |
2-phenyl-3H-isoindol-2-ium-1-amine;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.BrH/c15-14-13-9-5-4-6-11(13)10-16(14)12-7-2-1-3-8-12;/h1-9,15H,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCHXAVYCPWNAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=[N+]1C3=CC=CC=C3)N.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=[N+]1C3=CC=CC=C3)N.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
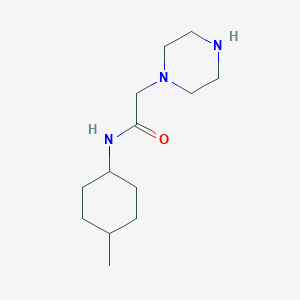
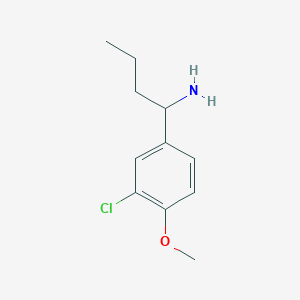
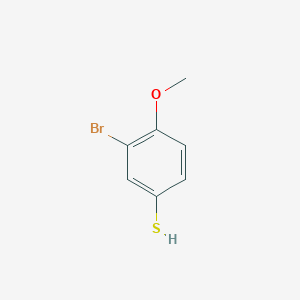
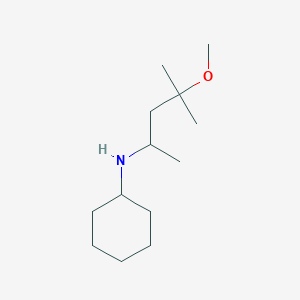
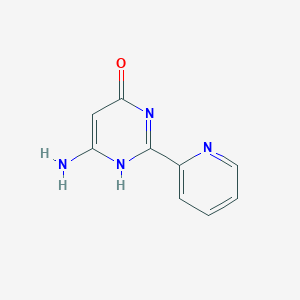
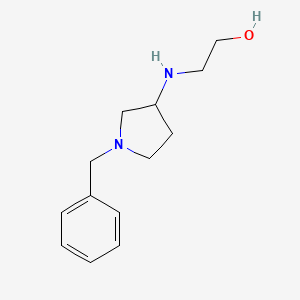
![2-[1-(3-Chloro-phenyl)-ethylamino]-ethanol](/img/structure/B7816120.png)
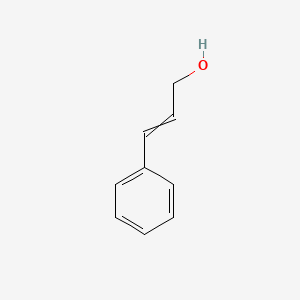
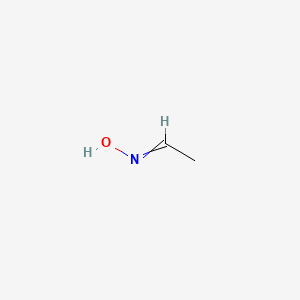
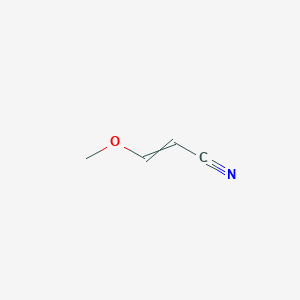
![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B7816170.png)
![1-(2,4-difluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B7816182.png)
![5-methyl-7-(4-phenylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7816184.png)
![(2S,5R)-6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B7816192.png)
